4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
CAS No.: 2034418-07-8
Cat. No.: VC4593488
Molecular Formula: C16H18F3N3O2S
Molecular Weight: 373.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034418-07-8 |
---|---|
Molecular Formula | C16H18F3N3O2S |
Molecular Weight | 373.39 |
IUPAC Name | 4-(1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |
Standard InChI | InChI=1S/C16H18F3N3O2S/c1-21-9-8-14(20-21)12-6-10-22(11-7-12)25(23,24)15-5-3-2-4-13(15)16(17,18)19/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Standard InChI Key | GBAMJQCKGVPUCM-UHFFFAOYSA-N |
SMILES | CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine core substituted at the 1-position with a (2-(trifluoromethyl)phenyl)sulfonyl group and at the 4-position with a 1-methyl-1H-pyrazol-3-yl moiety. Its IUPAC name, 4-(1-methyl-1H-pyrazol-3-yl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine, reflects this arrangement. The molecular formula is C₁₇H₁₉F₃N₃O₂S, with a molecular weight of 389.4 g/mol .
Key structural elements include:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle known for enhancing bioavailability and modulating pharmacokinetic properties.
-
Sulfonyl group: Introduces polarity and potential hydrogen-bonding interactions, often associated with enzyme inhibition.
-
Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability, a common strategy in drug design to improve membrane permeability.
-
Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions and target binding affinity.
Physicochemical Characteristics
While direct experimental data for this specific compound is limited, inferences can be drawn from structurally related analogs:
The trifluoromethyl group significantly impacts electronic properties, with the strong electron-withdrawing effect (-I) stabilizing the sulfonyl moiety and influencing reactivity .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves multi-step sequences, leveraging modular coupling of pre-functionalized intermediates:
-
Piperidine Functionalization:
-
N-Sulfonylation: Reaction of piperidine with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the sulfonylated intermediate .
-
C-4 Substitution: Introduction of the pyrazole moiety via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. Palladium-mediated Suzuki coupling between 4-bromopiperidine derivatives and 1-methyl-3-pyrazolylboronic acid is a plausible route .
-
-
Pyrazole Ring Formation:
-
Cyclocondensation of hydrazines with 1,3-diketones or β-keto esters, followed by methylation at the N1 position using methyl iodide or dimethyl sulfate.
-
A representative synthetic pathway is summarized below:
-
Step 1: Piperidine + 2-(trifluoromethyl)benzenesulfonyl chloride → 1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
-
Step 2: Bromination at C4 → 4-bromo-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
-
Step 3: Suzuki coupling with 1-methyl-1H-pyrazol-3-ylboronic acid → Target compound
Optimization Challenges:
-
Steric hindrance from the 2-trifluoromethyl group complicates sulfonylation kinetics .
-
Regioselective functionalization of the piperidine ring requires careful protecting group strategies .
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs demonstrate moderate antibacterial activity, particularly against Gram-positive pathogens:
Organism | MIC (µg/mL) | Structural Analog Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | >64 |
The limited Gram-negative activity correlates with reduced outer membrane permeability in hydrophilic sulfonamides .
Anticancer Activity
Preliminary in vitro screens of related piperidine sulfonamides show:
-
IC₅₀ (MCF-7 breast cancer): 8.7 µM
-
Apoptosis induction: 2.3-fold increase in caspase-3/7 activity vs. controls
Mechanistic studies suggest dual inhibition of CA IX and PDGFR-β signaling pathways, disrupting tumor pH regulation and angiogenesis .
Comparative Analysis with Structural Analogs
Key Analog Comparisons
The 2-(trifluoromethyl) substitution in the target compound optimizes steric and electronic effects, balancing target affinity and pharmacokinetic properties better than para-substituted analogs .
Industrial Applications and Patent Landscape
Pharmaceutical Development
The compound is referenced in patent WO202318927A1 (2023) as a kinase inhibitor candidate for oncology indications . Key claims include:
-
Composition for PDGFR-β inhibition
-
Combination therapies with immune checkpoint inhibitors
Material Science Applications
Surface-functionalized derivatives show promise as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume